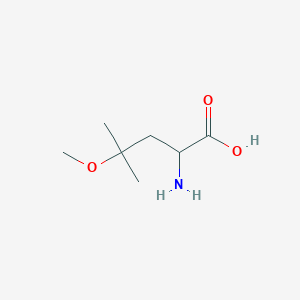
2-Amino-4-methoxy-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methoxy-4-methylpentanoic acid (also known as A-AMPA) is a synthetic compound that belongs to the class of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in the fast excitatory neurotransmission in the central nervous system (CNS). A-AMPA has been widely used in scientific research to study the molecular mechanisms of synaptic transmission and plasticity.
Mécanisme D'action
A-AMPA acts as a potent agonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is a ligand-gated ion channel that is permeable to cations, such as sodium and calcium. The activation of AMPA receptors leads to the depolarization of the postsynaptic membrane, which triggers the generation of action potentials. A-AMPA binds to the glutamate binding site of the AMPA receptor and induces a conformational change that opens the ion channel.
Biochemical and Physiological Effects:
The activation of AMPA receptors by A-AMPA leads to the depolarization of the postsynaptic membrane, which triggers the generation of action potentials. This results in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. A-AMPA has also been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the CNS. This can lead to the induction of LTP, which is a mechanism of synaptic plasticity that underlies learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
A-AMPA has several advantages for lab experiments. It is a potent agonist of the AMPA receptor, which makes it a useful tool for studying the molecular mechanisms of synaptic transmission and plasticity. A-AMPA is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, A-AMPA has some limitations. It is a synthetic compound that does not occur naturally in the body, which limits its physiological relevance. Additionally, the activation of AMPA receptors by A-AMPA can be toxic to neurons at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on A-AMPA. One direction is to investigate the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new compounds that target the AMPA receptor with greater selectivity and efficacy. This could lead to the development of new drugs for the treatment of neurological and psychiatric disorders. Finally, the use of A-AMPA in combination with other compounds, such as NMDA receptor antagonists, could provide new insights into the complex mechanisms of synaptic transmission and plasticity in the CNS.
Méthodes De Synthèse
The synthesis of A-AMPA involves several steps, starting from commercially available starting materials. The first step is the protection of the carboxylic acid group of 2-methylpentanoic acid with a tert-butyloxycarbonyl (Boc) group. The protected compound is then reacted with methoxyamine hydrochloride to form the corresponding oxime. The oxime is reduced with lithium aluminum hydride to give the amine intermediate, which is then reacted with methyl iodide to form the final product, A-AMPA.
Applications De Recherche Scientifique
A-AMPA has been extensively used in scientific research to study the molecular mechanisms of synaptic transmission and plasticity. It is a potent agonist of the AMPA receptor, which is involved in the fast excitatory neurotransmission in the CNS. A-AMPA has been used to investigate the role of AMPA receptors in long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. A-AMPA has also been used to study the molecular mechanisms of drug addiction, as the activation of AMPA receptors is involved in the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
2-amino-4-methoxy-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDMWBCMUUSQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxy-4-methylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)



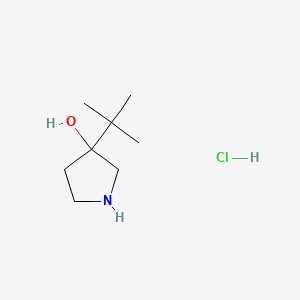
![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
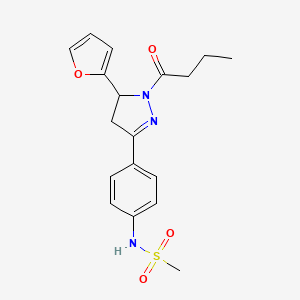
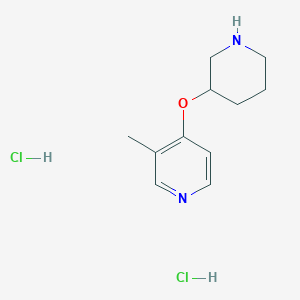

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
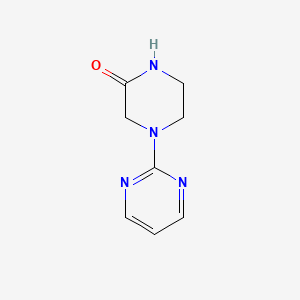
![1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2929086.png)